![molecular formula C15H18FN5O B2421845 3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine CAS No. 2320532-43-0](/img/structure/B2421845.png)
3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine
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Overview
Description
3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine is not yet fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the activity of specific enzymes involved in cell division and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine can affect various biochemical and physiological processes. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It may also reduce inflammation by inhibiting the production of certain pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine for lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research on 3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine. One area of interest is the development of new anticancer therapies based on this compound. Another area of research is the investigation of its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of 3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine involves several steps, including the reaction of 5-fluoropyrimidine-4-carbaldehyde with 4-piperidinemethanol, followed by the reaction of the resulting intermediate with 6-methylpyridazine-3-carbaldehyde. The final product is obtained after purification using column chromatography and recrystallization.
Scientific Research Applications
3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit significant anticancer activity, particularly against breast cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
properties
IUPAC Name |
3-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-11-2-3-14(20-19-11)22-9-12-4-6-21(7-5-12)15-13(16)8-17-10-18-15/h2-3,8,10,12H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXTZUBMLIRZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine |
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